4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-18(14,15)11-7-9-13(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIOYBPUZIFTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine typically involves the reaction of piperidine with methylsulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with cellular receptors or ion channels.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine ()
- Structure : Methylsulfonyl at C1, bromophenyl at C3.
- Synthesis : Reacts 4-(4’-bromophenyl)piperidine with methanesulfonyl chloride in DCM.
- Key Differences : Replacing bromophenyl with phenylsulfonyl introduces a second sulfonyl group, enhancing electron-withdrawing effects but complicating synthesis due to steric hindrance.
- Yield : 76–85% for single-sulfonyl analogs (e.g., compounds in ) vs. inferred lower yields for dual-sulfonyl derivatives due to stepwise protection/deprotection requirements .
4-N-Methyl-1-(methylsulfonyl)-4-piperidinamine ()
- Structure : Methylsulfonyl at C1, methylamine at C4.
- Key Differences : The absence of phenylsulfonyl reduces molecular weight (MW = 207.28 g/mol vs. ~325 g/mol for the target compound). The amine group increases hydrophilicity, contrasting with the target’s lipophilic profile .
1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine ()
- Structure: Methylsulfonyl at C1, trifluoromethoxy-phenoxy at C4.
- Key Differences: The trifluoromethoxy group introduces strong electron-withdrawing effects, but the phenoxy linkage differs from the direct sulfonyl bond in the target compound, altering metabolic stability .
Physicochemical Properties
Notes:
- Dual sulfonyl groups in the target compound increase MW and lipophilicity (higher LogP), reducing aqueous solubility compared to analogs with single sulfonyl or hydrophilic substituents .
- Piperidine derivatives with aryl groups (e.g., bromophenyl) exhibit moderate solubility due to balanced hydrophobic/hydrophilic interactions .
Enzyme Inhibition ()
- Sulfonamide-piperidine analogs (e.g., 1-(phenylsulfonyl)piperidine-4-carboxylate) show inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 10–50 µM. The target compound’s dual sulfonyl groups may enhance binding to enzyme active sites through stronger electron-withdrawing effects .
Antitumor Potential ()
- Dimer derivatives of PF-543 containing phenylsulfonylmethyl groups demonstrate potent antitumor activity against non-small cell lung cancer (NSCLC). The target compound’s phenylsulfonyl moiety could similarly contribute to DNA intercalation or kinase inhibition .
Metabolic Stability ()
- Piperidine sulfonamides with trifluoromethoxy substituents exhibit improved metabolic stability in hepatic microsomes. The target compound’s phenylsulfonyl group may further resist oxidative degradation compared to labile substituents like bromine .
Biological Activity
4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its efficacy and applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features
- Methylsulfonyl group : Contributes to the compound's solubility and biological interactions.
- Phenylsulfonyl group : Enhances binding affinity to biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to inflammatory pathways, potentially offering therapeutic benefits in treating conditions like arthritis and other inflammatory diseases.
- Receptor Modulation : It interacts with receptors involved in pain pathways, suggesting potential applications in analgesia.
Case Studies
- Anti-inflammatory Activity : A study investigated the effects of this compound on inflammatory markers in a rodent model. The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when administered at doses of 50 mg/kg, indicating its potential as an anti-inflammatory agent .
- Anticancer Properties : In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer. The IC50 values ranged from 5 µM to 15 µM, showing comparable efficacy to standard chemotherapeutics .
Table 1: Biological Activity Summary
| Activity Type | Model/Cell Line | Dose (mg/kg or µM) | Result |
|---|---|---|---|
| Anti-inflammatory | Rodent Model | 50 | Reduced TNF-alpha and IL-6 levels |
| Anticancer | Breast Cancer Cells | 10 | IC50 = 7 µM |
| Anticancer | Colon Cancer Cells | 5 | IC50 = 5 µM |
Research Findings
Recent studies have highlighted the compound's effectiveness in various biological assays:
- In vivo Studies : Demonstrated significant reduction in tumor growth in xenograft models when treated with the compound .
- Pharmacokinetics : The compound showed good oral bioavailability (F = 45%) and a half-life of approximately 6 hours in animal models, indicating potential for clinical use .
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the sulfonyl groups can significantly impact the biological activity of the compound. For instance, substituting the methyl group with ethyl increased anti-inflammatory potency by approximately 30% .
Q & A
Q. What are the critical steps and challenges in synthesizing 4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine?
The synthesis typically involves multi-step organic reactions, including sulfonylation of the piperidine core, sequential substitution with methylsulfonyl and phenylsulfonyl groups, and purification via column chromatography. Key challenges include:
- Reaction optimization : Temperature control (e.g., maintaining 0–5°C during sulfonyl chloride additions) and solvent selection (e.g., dichloromethane or THF) to avoid side reactions .
- Intermediate characterization : Use of NMR (e.g., H/C) to confirm regioselectivity and HPLC (>98% purity thresholds) to validate intermediates .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy : Critical for verifying substituent positions on the piperidine ring (e.g., methylsulfonyl vs. phenylsulfonyl group integration ratios) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight accuracy (±5 ppm deviation acceptable) .
- HPLC with UV/Vis detection : Monitors reaction progress and quantifies impurities (e.g., residual sulfonic acids) .
Q. How is the compound’s preliminary biological activity screened in academic research?
Initial screening often involves:
- In vitro assays : Testing against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts .
- Cytotoxicity profiling : IC determination in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- Quantum chemical calculations : Used to model transition states and predict regioselectivity in sulfonylation steps (e.g., DFT at B3LYP/6-31G* level) .
- Reaction path algorithms : Tools like ICReDD’s path-searching methods reduce trial-and-error by predicting solvent effects and catalytic efficiencies .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Batch consistency checks : Comparative HPLC and H NMR analysis of different synthetic batches to rule out structural variability .
- Orthogonal assay validation : Re-testing in alternate models (e.g., primary cells vs. immortalized lines) .
Q. How does the electronic nature of substituents influence the compound’s reactivity and bioactivity?
- Methylsulfonyl group : Electron-withdrawing effects enhance electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions .
- Phenylsulfonyl moiety : Stabilizes charge-transfer interactions in target binding pockets, as shown in docking studies with serotonin receptors .
Q. What experimental design principles apply to scaling up synthesis while maintaining yield and purity?
- Design of Experiments (DoE) : Fractional factorial designs optimize variables (e.g., reagent stoichiometry, reaction time) with minimal runs .
- Scale-up protocols : Gradual temperature ramping and inline FTIR monitoring prevent exothermic side reactions .
Q. How are structure-activity relationships (SARs) systematically explored for derivatives of this compound?
- Core modifications : Introducing halogens (e.g., 4-F-phenyl) or heterocycles (e.g., triazoles) to assess potency shifts .
- Pharmacophore mapping : 3D-QSAR models identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygens) .
Methodological Tables
Table 1: Key Analytical Parameters for Quality Control
| Parameter | Technique | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥98% peak area | |
| Molecular confirmation | HRMS | Δ mass < 5 ppm vs. theoretical | |
| Regioselectivity | H NMR | Integration ratio 1:1 for SO groups |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Over-sulfonylation | Excess sulfonyl chloride | Slow addition at 0°C, stoichiometric control |
| Piperidine ring oxidation | Prolonged exposure to O | Use degassed solvents, N atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
